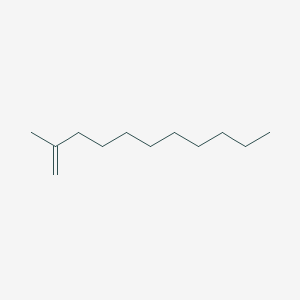
2-Methyl-1-undecene
Vue d'ensemble
Description
2-Methyl-1-undecene is a chemical compound that is part of a broader class of organic molecules known as alkenes, which contain carbon-carbon double bonds. The specific structure of 2-Methyl-1-undecene includes a double bond at the first carbon and a methyl group attached to the second carbon of an undecene chain. This compound is of interest in various chemical synthesis processes and transformations due to its reactive double bond and the presence of the methyl group, which can influence its reactivity and properties.
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-1-undecene, such as methyl 10-undecenoate, has been explored through various chemical reactions. For instance, the telomerization of methyl 10-undecenoate with different telogens has been studied, leading to the formation of telomers that were identified using spectroscopic methods like IR and NMR . Another approach involved the redox of radical telomerizations of methyl 10-undecenoate with telogens such as CCl4 and others, resulting in difunctional compounds that could undergo further polycondensation reactions . Additionally, the α-diphenylmethylsilylation of ester enolates has been used to synthesize 2-Methyl-2-undecene from ethyl decanoate, indicating a method that could potentially be adapted for the synthesis of 2-Methyl-1-undecene .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-undecene is characterized by its carbon skeleton, which consists of an undecene chain with a methyl group substitution. The presence of the double bond and the methyl group can influence the reactivity and the potential for further chemical transformations. Spectroscopic techniques such as NMR and IR are commonly used to analyze and confirm the structure of such molecules .
Chemical Reactions Analysis
2-Methyl-1-undecene can undergo various chemical reactions due to the presence of the double bond. For example, ozonolysis of undecylenic acid derivatives has been used to create acyclic α,ω-bifunctional compounds, which are valuable in different industries . The double bond in 2-Methyl-1-undecene could similarly be targeted for reactions to create bifunctional molecules. Furthermore, the synthesis of liquid crystal compounds containing carbon-carbon double bonds, like 2-undecenoate derivatives, demonstrates the potential for 2-Methyl-1-undecene to be used in the creation of advanced materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1-undecene are influenced by its molecular structure. While specific data on 2-Methyl-1-undecene is not provided, related compounds have been studied for their properties. For instance, the thermal properties of a triphenylene-based liquid crystal containing 2-undecenoate were analyzed using differential scanning calorimetry (DSC), revealing a wide mesophase temperature range . Such studies on related compounds can provide insights into the expected behavior of 2-Methyl-1-undecene in various conditions, including its reactivity and phase transitions.
Applications De Recherche Scientifique
Solubility Studies
Research on the solubility of ethane in various hydrocarbons, including 2-methylnaphthalene (which is related to 2-Methyl-1-undecene), highlights the significant impact of aromatic groups on ethane solubility. This study indicates the potential of aromatic hydrocarbons for exhibiting partial miscibility with ethane, relevant for understanding the chemical behavior of such compounds (Estrera, Arbuckle, & Luks, 1987).
Pyrolysis and Catalysis
Another study investigated mineral-catalyzed transformations of 1-undecene (closely related to 2-Methyl-1-undecene) during pyrolysis, revealing insights into isomerization activities and the formation of various products. This study is crucial for understanding the thermal transformations of alkenes in the presence of minerals (Lao, Korth, Ellis, & Crisp, 1988).
Organic Synthesis
A research focusing on α-Diphenylmethylsilylation of ester enolates, leading to the production of 2-Methyl-2-undecene from ethyl decanoate, provides insights into novel methods of organic synthesis, which can be applicable for synthesizing variants of 2-Methyl-1-undecene (Larson, Lopez-Cepero, & Rodriguez Mieles, 2003).
Copolymerization in Materials Science
In the field of materials science, the copolymerization of ethylene and propylene with related compounds like 10-undecen-1-ol using various catalysts has been studied. This research is relevant for the development of new polymeric materials and could have implications for the use of 2-Methyl-1-undecene in similar processes (Aaltonen, Fink, Löfgren, & Seppälä, 1996).
Ozonolysis in Organic Chemistry
Studies on the ozonolysis of undecylenic acid derivatives, including 10-undecen-1-ol, and the subsequent transformation into α,ω-bifunctional compounds, provide a foundation for understanding similar reactions that could involve 2-Methyl-1-undecene. These reactions are important in various industries including medicine, cosmetics, and engineering (Legostaeva et al., 2015).
Microbial Biosynthesis
Research on the microbial biosynthesis of medium-chain 1-alkenes, such as 1-undecene, by nonheme iron oxidase in Pseudomonas, opens up avenues for biological production of similar compounds like 2-Methyl-1-undecene. This study is significant for biotechnological applications in producing hydrocarbons from renewable resources (Rui et al., 2014).
Safety And Hazards
According to the safety data sheet, 2-Methyl-1-undecene is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
2-methylundec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h2,4-11H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVKHZYVCVKEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171725 | |
| Record name | 2-Methylundec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-undecene | |
CAS RN |
18516-37-5 | |
| Record name | 2-Methyl-1-undecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18516-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-undecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018516375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-undecene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylundec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylundec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-UNDECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX42D9YCJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



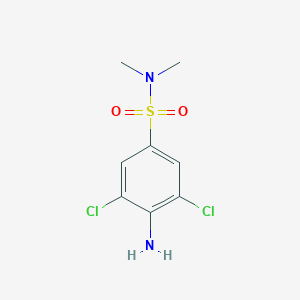
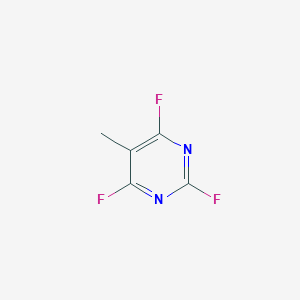
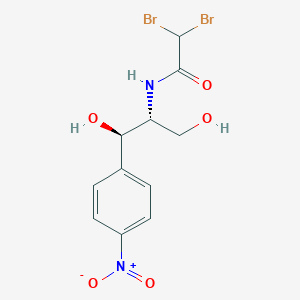
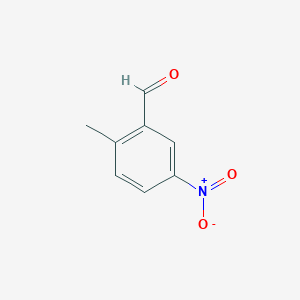
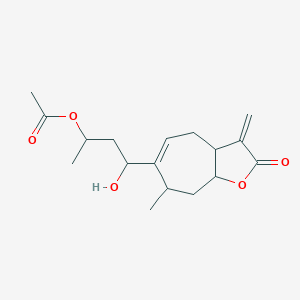
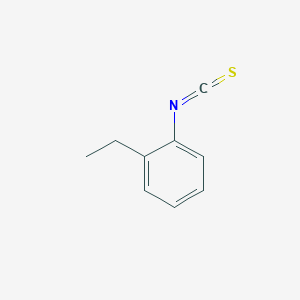
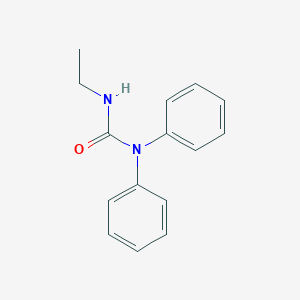
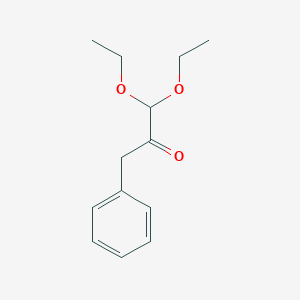
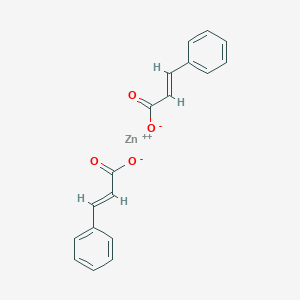
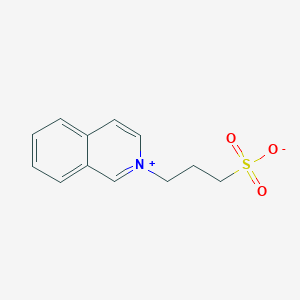
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
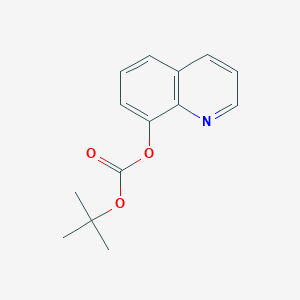
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)